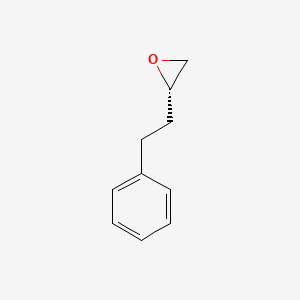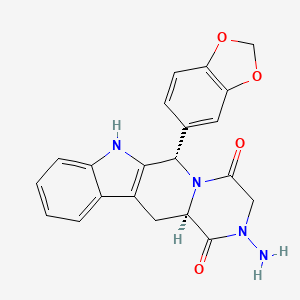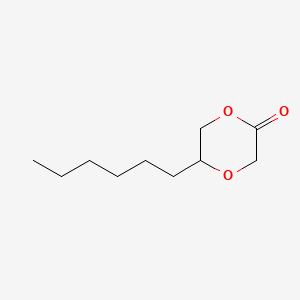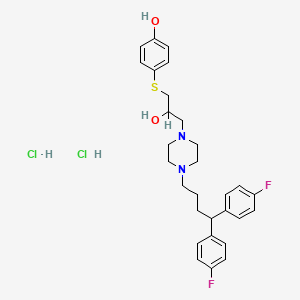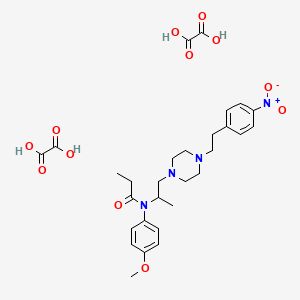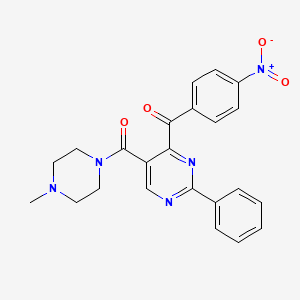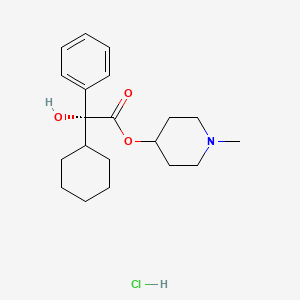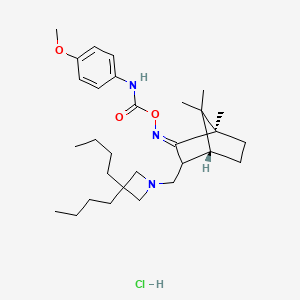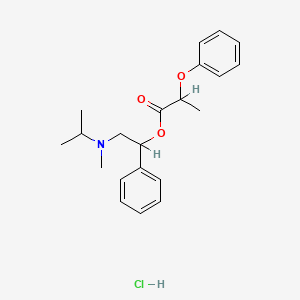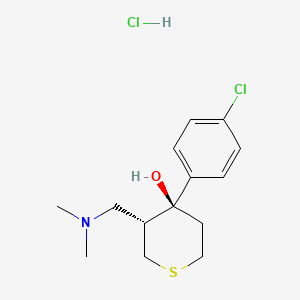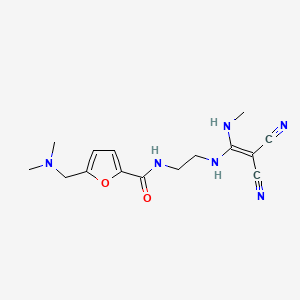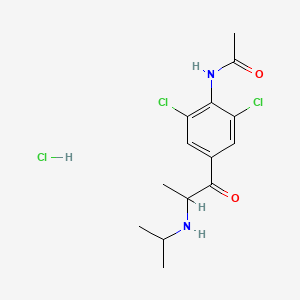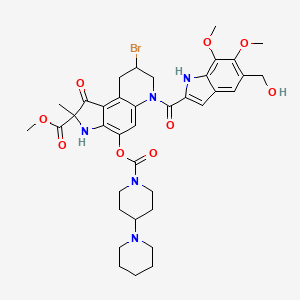
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-l'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the carboxylic acid and ester groups via esterification.
- Incorporation of the bromo and indole moieties through substitution reactions.
- Final coupling with the bipiperidinylcarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput synthesis techniques.
- Implementation of continuous flow chemistry for efficient reaction scaling.
- Purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its unique structure.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(3,2-f)quinoline derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Bipiperidine derivatives: Molecules containing the bipiperidine structure with different attached groups.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester lies in its combination of multiple functional groups, which can confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
140447-63-8 |
|---|---|
Molecular Formula |
C37H44BrN5O9 |
Molecular Weight |
782.7 g/mol |
IUPAC Name |
methyl 8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-4-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C37H44BrN5O9/c1-37(35(47)51-4)33(45)28-24-16-22(38)18-43(34(46)25-15-20-14-21(19-44)31(49-2)32(50-3)29(20)39-25)26(24)17-27(30(28)40-37)52-36(48)42-12-8-23(9-13-42)41-10-6-5-7-11-41/h14-15,17,22-23,39-40,44H,5-13,16,18-19H2,1-4H3 |
InChI Key |
KGQZJNLJSBPDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCC(CC4)N5CCCCC5)C(=O)C6=CC7=CC(=C(C(=C7N6)OC)OC)CO)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


